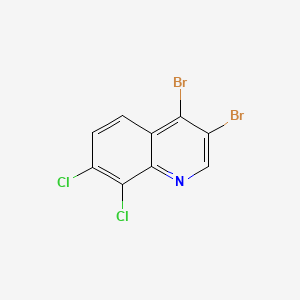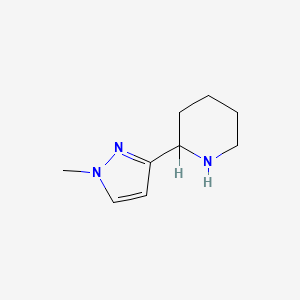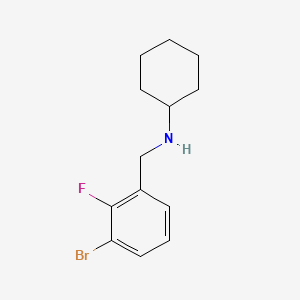
6-(4-Carboxyphenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Carboxyphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of picolinic acid, featuring a carboxyphenyl group attached to the sixth position of the picolinic acid ring
作用機序
Target of Action
The primary targets of 6-(4-Carboxyphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound plays a key role in zinc transport . It acts as an anti-infective and immunomodulator, affecting immune responses . The compound sometimes works in conjunction with other cytokines such as interferon gamma .
Pharmacokinetics
The compound’s role in zinc transport suggests it may have an impact on bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ZFP function, which disrupts viral replication and packaging . The compound has been shown to be an anti-viral in vitro and in vivo .
Action Environment
The compound’s role as an anti-infective and immunomodulator suggests that its efficacy may be influenced by the immune status of the host .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 4-carboxybenzaldehyde under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide, with heating to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or chromatography, to ensure high purity and yield .
化学反応の分析
Types of Reactions: 6-(4-Carboxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
類似化合物との比較
Picolinic Acid: A simpler derivative with a carboxyl group at the second position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxyl group at the third position.
Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.
Uniqueness: 6-(4-Carboxyphenyl)picolinic acid is unique due to the presence of both a carboxyphenyl group and a picolinic acid moiety. This dual functionality allows it to form complex coordination compounds and exhibit distinct chemical and biological properties compared to its simpler analogs .
特性
IUPAC Name |
6-(4-carboxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-6-4-8(5-7-9)10-2-1-3-11(14-10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHKLEMDIJYCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687454 |
Source


|
| Record name | 6-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-89-3 |
Source


|
| Record name | 6-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)







![4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572424.png)

![6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572426.png)
